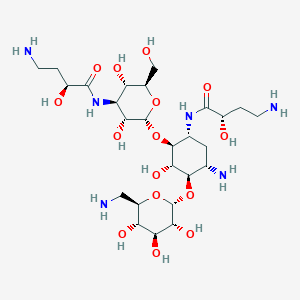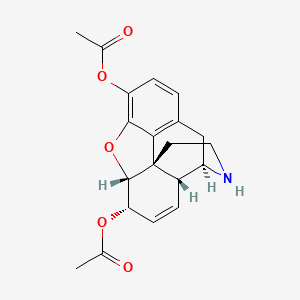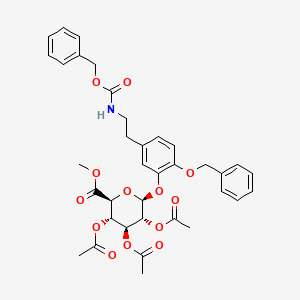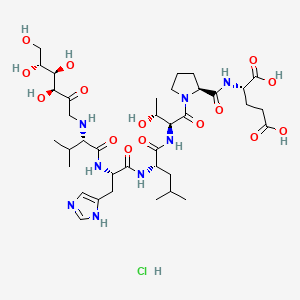
(-)-N,N-Bisdesmethyl Tramadol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N,N-Bisdesmethyl Tramadol is a derivative of tramadol, an opioid analgesic used to treat moderate to severe pain. Tramadol is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. This compound is one of the metabolites formed during the metabolism of tramadol in the liver.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N,N-Bisdesmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups from the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-N,N-Bisdesmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced tramadol, and various substituted analogs with potentially different pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
(-)-N,N-Bisdesmethyl Tramadol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of tramadol.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research focuses on its potential therapeutic effects and side effects compared to tramadol.
Industry: It is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Wirkmechanismus
(-)-N,N-Bisdesmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The compound’s dual mechanism of action contributes to its effectiveness in pain management.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tramadol: The parent compound with similar analgesic properties but different metabolic profile.
O-desmethyltramadol: Another metabolite of tramadol with higher affinity for opioid receptors.
Codeine: An opioid analgesic with a similar mechanism of action but different chemical structure.
Uniqueness
(-)-N,N-Bisdesmethyl Tramadol is unique due to its specific metabolic pathway and its dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This combination provides a broader spectrum of analgesic effects compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
(1S,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
QNPPIKMBCJUUTG-GXTWGEPZSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@]2(CCCC[C@H]2CN)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)

![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)







![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)


